molecular formula C6H11ClN2O2 B13910099 3-(Aminomethyl)piperidine-2,6-dione;hydrochloride CAS No. 2940956-04-5

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

Cat. No.: B13910099
CAS No.: 2940956-04-5
M. Wt: 178.62 g/mol
InChI Key: VCOTYEDGYFPNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride is a functionalized Cereblon ligand used for the development of protein degrader building blocks. It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers. This compound serves as a basic building block for the development of a protein degrader library .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Aminomethyl)piperidine-2,6-dione;hydrochloride involves several steps:

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is simple, with mild reaction conditions, and does not require high-pressure hydrogenation, making it cost-effective and suitable for industrialization .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are protein degrader building blocks, which are used in the development of targeted protein degradation therapies .

Scientific Research Applications

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a functionalized Cereblon ligand. It allows rapid conjugation with carboxyl linkers via peptide coupling reactions. This mechanism is crucial for the development of protein degrader building blocks, which target specific proteins for degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride is unique due to its functionalized Cereblon ligand properties, which make it highly suitable for developing protein degrader building blocks. Its ability to rapidly conjugate with carboxyl linkers sets it apart from other similar compounds .

Properties

CAS No.

2940956-04-5

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

3-(aminomethyl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c7-3-4-1-2-5(9)8-6(4)10;/h4H,1-3,7H2,(H,8,9,10);1H

InChI Key

VCOTYEDGYFPNEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.